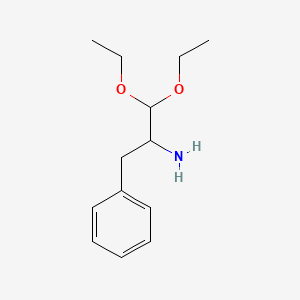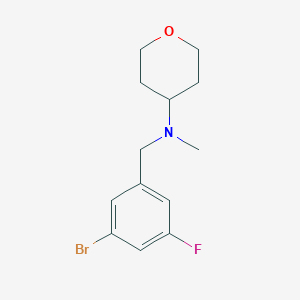
4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline: is an organic compound that features a trifluoromethyl group attached to an aniline ring. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity, making it a valuable moiety in drug design and other chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to form the corresponding amine.
Alkylation: of the amine with diethylamine to introduce the N,N-diethyl groups.
Formylation: to introduce the aminomethyl group.
Introduction of the trifluoromethyl group: via a suitable trifluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and specific reaction conditions are tailored to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and reduced aromatic compounds.
Substitution: Substituted anilines and derivatives with modified functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving trifluoromethylated compounds.
Medicine: Pharmaceutical research leverages this compound for its potential therapeutic properties, including its role in drug design for targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.
類似化合物との比較
- 4-(Trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
- 4-(Aminomethyl)aniline
Comparison: Compared to these similar compounds, 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline is unique due to the presence of both the aminomethyl and N,N-diethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, making it particularly valuable in drug design and other applications where these properties are desirable.
特性
IUPAC Name |
4-(aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2/c1-3-17(4-2)11-6-5-9(8-16)7-10(11)12(13,14)15/h5-7H,3-4,8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELLDDXJSWPRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7937757.png)










